molecular formula C10H16N2O B7506802 1,5-dimethyl-N-propylpyrrole-2-carboxamide

1,5-dimethyl-N-propylpyrrole-2-carboxamide

Cat. No. B7506802
M. Wt: 180.25 g/mol
InChI Key: HYASBJHBRNNYML-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-propylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor, which is an enzyme that plays an essential role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

1,5-dimethyl-N-propylpyrrole-2-carboxamide has various scientific research applications. One of the most significant applications is in the field of cancer research. The inhibition of GSK-3β enzyme has been shown to suppress the growth of cancer cells and induce apoptosis. Therefore, 1,5-dimethyl-N-propylpyrrole-2-carboxamide has the potential to be used as a cancer therapeutic agent.
Another significant application of 1,5-dimethyl-N-propylpyrrole-2-carboxamide is in the field of neurodegenerative diseases. GSK-3β enzyme has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Therefore, the inhibition of GSK-3β enzyme by 1,5-dimethyl-N-propylpyrrole-2-carboxamide has the potential to be used as a therapeutic agent for these diseases.

Mechanism of Action

1,5-dimethyl-N-propylpyrrole-2-carboxamide inhibits the activity of GSK-3β enzyme by binding to its ATP-binding site. This binding results in the inhibition of the enzyme's activity, which leads to the suppression of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β enzyme by 1,5-dimethyl-N-propylpyrrole-2-carboxamide has various biochemical and physiological effects. In cancer cells, the inhibition of GSK-3β enzyme leads to the suppression of cell growth and induction of apoptosis. In neurodegenerative diseases, the inhibition of GSK-3β enzyme leads to the suppression of neuronal death and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1,5-dimethyl-N-propylpyrrole-2-carboxamide in lab experiments is its specificity for GSK-3β enzyme. This specificity allows for the selective inhibition of GSK-3β enzyme without affecting other cellular processes. However, one of the limitations of using 1,5-dimethyl-N-propylpyrrole-2-carboxamide in lab experiments is its potential toxicity. Therefore, careful dosing and toxicity studies are required before using this compound in lab experiments.

Future Directions

There are various future directions for the research of 1,5-dimethyl-N-propylpyrrole-2-carboxamide. One of the most significant directions is the development of this compound as a cancer therapeutic agent. Further studies are required to determine the efficacy and safety of this compound in preclinical and clinical trials.
Another significant direction for the research of 1,5-dimethyl-N-propylpyrrole-2-carboxamide is in the field of neurodegenerative diseases. Further studies are required to determine the potential of this compound as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Conclusion:
1,5-dimethyl-N-propylpyrrole-2-carboxamide is a chemical compound that has significant potential in various scientific research applications. Its specificity for GSK-3β enzyme and its potential as a cancer therapeutic agent and a therapeutic agent for neurodegenerative diseases make it an attractive compound for further research. However, further studies are required to determine the efficacy and safety of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1,5-dimethyl-N-propylpyrrole-2-carboxamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-acetyl-1-pyrroline with ethylmagnesium bromide, which results in the formation of 2-ethyl-1-pyrroline. The second step involves the reaction of 2-ethyl-1-pyrroline with isobutyryl chloride, which results in the formation of 1-isobutyryl-2-ethylpyrrole. The final step involves the reaction of 1-isobutyryl-2-ethylpyrrole with propylamine, which results in the formation of 1,5-dimethyl-N-propylpyrrole-2-carboxamide.

properties

IUPAC Name

1,5-dimethyl-N-propylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-7-11-10(13)9-6-5-8(2)12(9)3/h5-6H,4,7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYASBJHBRNNYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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